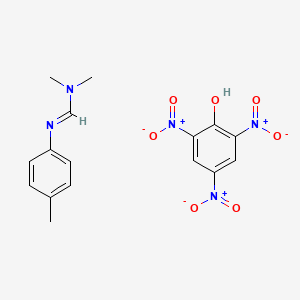![molecular formula C15H17F4N3O2 B5505978 N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide](/img/structure/B5505978.png)
N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated compounds often involves complex reactions due to the reactivity of fluorine atoms. For molecules similar to N3-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide, techniques such as nucleophilic vinylic substitution (S(N)V) have been explored. This method is employed for the synthesis of fluorinated heterocycles, leveraging the unique electrophilic reactivity endowed by fluorine atoms at specific positions within the molecule, facilitating the formation of desired structures through reactions with oxygen nucleophiles (Meiresonne et al., 2015).
Wissenschaftliche Forschungsanwendungen
Versatile Catalysis for Organic Synthesis
Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines showcases a significant application of fluoro and trifluoromethyl groups in medicinal chemistry. The protocol, using N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source and NMP as a promoter, highlights the utility of such fluoro-compounds in synthesizing a wide range of functional groups crucial for drug development and synthesis (Wang, Mei, & Yu, 2009).
Antimicrobial Activity
Compounds bearing fluoro and trifluoromethyl groups have been evaluated for their antimicrobial properties. Research on fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) demonstrated significant activity against fungi and Gram-positive microorganisms, suggesting the potential of these compounds in developing new antimicrobial agents with enhanced efficacy (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles, important in pharmaceutical and agrochemical industries, has seen innovative applications of fluoro-compounds. Rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate have been employed to synthesize fluorinated heterocycles, demonstrating the critical role of fluoro and trifluoromethyl groups in accessing novel chemical structures for potential therapeutic agents (Wu et al., 2017).
Trifluoromethylation in Material Science
In material science, the synthesis of soluble fluoro-polyimides using a fluorine-containing aromatic diamine exemplifies the application of fluoro and trifluoromethyl groups in creating polymers with exceptional thermal stability, low moisture absorption, and high hygrothermal stability. These materials are vital for advanced technological applications, showcasing the versatility of fluoro-compounds beyond pharmaceuticals (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).
Enhanced Drug Molecules
The trifluoromethylthio group (CF3S-) is recognized for its importance in drug molecule design due to its high lipophilicity and strong electron-withdrawing properties, which improve cell-membrane permeability and chemical/metabolic stability. The development of shelf-stable, highly reactive electrophilic trifluoromethylthiolating reagents illustrates the strategic incorporation of trifluoromethyl groups to enhance the therapeutic potential of drug molecules (Shao, Xu, Lu, Shen, 2015).
Eigenschaften
IUPAC Name |
3-N-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4N3O2/c16-12-6-11(15(17,18)19)4-3-9(12)7-21-13(23)10-2-1-5-22(8-10)14(20)24/h3-4,6,10H,1-2,5,7-8H2,(H2,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXLWKUYMLELMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)C(=O)NCC2=C(C=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5505898.png)
![2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5505899.png)


![N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5505942.png)
![1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone](/img/structure/B5505949.png)
![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)
![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)
![N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505967.png)
![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)
![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)
![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5506007.png)
![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)
![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)